molecular formula C14H20BrNO B5855210 2-(4-bromophenyl)-N,N-dipropylacetamide

2-(4-bromophenyl)-N,N-dipropylacetamide

Cat. No.: B5855210
M. Wt: 298.22 g/mol
InChI Key: SOQYWWRESWCCKP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N,N-dipropylacetamide is a brominated acetamide derivative characterized by a 4-bromophenyl group attached to an acetamide backbone, with two propyl chains substituted on the nitrogen atom. Its molecular formula is C₁₄H₁₉BrNO, and it typically serves as a key intermediate in medicinal chemistry, particularly in the development of ligands targeting the 18 kDa Translocator Protein (TSPO), a biomarker for neuroinflammation and cancer .

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQYWWRESWCCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N,N-dipropylacetamide typically involves the reaction of 4-bromobenzoyl chloride with N,N-dipropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-N,N-dipropylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source
2-(4-Bromophenyl)-N,N-dipropylacetamide 4-BrPh, N,N-dipropyl ~297.21 TSPO ligand (potential neuroimaging)
2-(6,8-Dichloro-2-(4-OHPh)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide Dichloroimidazopyridine, 4-OHPh 477 TSPO ligand; higher affinity than parent
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-BrPh, 2-thienyl ~294.16 Antimycobacterial activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-ClPh)-1,3,4-oxadiazole 4-BrPh, oxadiazole, 4-ClPh ~393.66 Anti-inflammatory (59.5% activity)
[18F]CB251 18F, imidazopyridine, N,N-dipropyl ~452.45 PET imaging for neuroinflammation

Key Observations:

TSPO-Targeting Ligands :

  • The parent compound shares structural motifs with TSPO ligands such as CB251 and CB256 , which feature imidazopyridine cores and fluorine/chlorine substitutions for enhanced binding and imaging capabilities . The dichloroimidazopyridine derivative (MW 477 g/mol) exhibits higher TSPO affinity due to electron-withdrawing Cl atoms and hydrogen-bonding via the 4-OHPh group .
  • This compound lacks the imidazopyridine ring but retains the N,N-dipropylacetamide moiety critical for TSPO interaction, suggesting a balance between simplicity and efficacy .

Anti-Inflammatory and Antimicrobial Activity :

  • Oxadiazole derivatives (e.g., from ) replace the acetamide with a heterocyclic ring, enhancing anti-inflammatory activity (~60%) but sacrificing TSPO specificity .
  • Thiophene-substituted analogues () demonstrate antimycobacterial properties, indicating that sulfur-containing substituents broaden pharmacological scope .

Synthetic Flexibility: Bromoacetyl bromide is a common reagent for introducing reactive handles (e.g., in CB254 synthesis), enabling conjugation with chelators or fluorophores for diagnostic applications . The parent compound’s synthesis is less complex compared to metal-coordinated derivatives (e.g., cis-[PtCl₂(TZ6)] in ), which integrate platinum for cytotoxicity but require multistep routes .

Physicochemical Properties

  • Lipophilicity: The 4-bromophenyl group increases logP compared to non-halogenated analogues (e.g., N,N-dipropylacetamide in ), improving membrane permeability .
  • Stability : Bromine’s electron-withdrawing effect may enhance metabolic stability relative to iodine-substituted derivatives (e.g., N-(4-Bromophenyl)-2-iodoacetamide in ), which are more reactive but less stable .

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